2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O6S2/c1-29-17-6-3-2-5-16(17)24-19(26)13-32-22-21(25-20(31-22)18-7-4-12-30-18)33(27,28)15-10-8-14(23)9-11-15/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVNSXHGQUIVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule that incorporates multiple functional groups, including sulfonamide, oxazole, furan, and acetamide. This structural diversity suggests potential for various biological activities, making it a candidate for pharmacological research.
Molecular Characteristics
- Molecular Formula : C21H19ClN2O5S2
- Molecular Weight : 492.92 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological potential. Key areas of investigation include:
-
Antibacterial Activity :
- Research indicates that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- The minimum inhibitory concentration (MIC) for related compounds has been compared favorably against standard antibiotics like ciprofloxacin and ketoconazole .
- Enzyme Inhibition :
- Anti-inflammatory and Anticancer Properties :
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Binding : The sulfonamide group may facilitate binding to specific enzymes, inhibiting their activity.
- Receptor Interaction : The oxazole and furan rings could interact with biological receptors, modulating signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
A selection of relevant studies highlights the compound's potential:
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonylation : Introduction of the 4-chlorophenylsulfonyl group using halogenating agents (e.g., ClSO₃H) under controlled pH (6–7) and temperature (40–60°C).
- Oxazole ring formation : Cyclization of precursor thioacetamide derivatives with reagents like POCl₃ or PCl₃ in anhydrous DMF.
- Coupling reactions : Thioether linkage formation between the oxazole core and the methoxyphenylacetamide moiety using coupling agents (e.g., DCC or EDC) in dichloromethane .
| Step | Key Reagents | Conditions | Yield Optimization Strategies |
|---|---|---|---|
| 1 | ClSO₃H | 50°C, pH 6.5 | Slow addition of reagents to avoid over-sulfonylation |
| 2 | POCl₃ | Reflux in DMF | Nitrogen atmosphere to prevent hydrolysis |
| 3 | DCC | RT, 12 hrs | Use of molecular sieves to absorb H₂O by-products |
Q. Which analytical techniques confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., sulfonyl and furan groups). For example, furan protons appear as doublets at δ 6.3–7.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 513.2 [M+H]⁺) .
Q. What functional groups contribute to its biological activity?
- Sulfonyl group : Enhances enzyme-binding affinity via hydrogen bonding with catalytic residues.
- Furan ring : Participates in π-π stacking with aromatic residues in target proteins.
- Methoxyphenyl moiety : Modulates lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products?
- Temperature control : Lowering reaction temperature during sulfonylation (40°C vs. 60°C) reduces sulfonic acid by-products by 30% .
- Solvent selection : Replacing DMF with THF in cyclization steps decreases dimerization by 15% .
- Real-time monitoring : Use of inline UV-Vis spectroscopy detects intermediate formation, enabling timely quenching .
Q. How do structural modifications influence pharmacokinetic properties?
- Substituent effects :
- 4-Chlorophenyl → 4-Fluorophenyl : Increases metabolic stability (t₁/₂ from 2.1 to 3.8 hrs in hepatic microsomes) but reduces aqueous solubility by 40% .
- Methoxy group position : Ortho-substitution (2-methoxy) improves target selectivity over para-substituted analogs (IC₅₀: 0.8 μM vs. 2.4 μM for COX-2 inhibition) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Differences in cell lines (e.g., HeLa vs. MCF-7) explain variability in IC₅₀ values (e.g., 1.2 μM vs. 3.5 μM for antiproliferative activity) .
- Structural analogs : Compare activity of derivatives (e.g., triazole vs. oxadiazole cores) to identify pharmacophore requirements .
- In silico validation : Molecular docking identifies key binding residues (e.g., Tyr-355 in EGFR) that correlate with experimental IC₅₀ discrepancies .
Q. How are computational methods applied to predict target interactions?
- Molecular docking : AutoDock Vina predicts binding modes of the sulfonyl group with Ser-530 in COX-2 (binding energy: −9.2 kcal/mol) .
- Molecular Dynamics (MD) simulations : 100-ns simulations reveal stable hydrogen bonds between the furan ring and Arg-120 in TNF-α .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies?
- Methodological differences :
| Study | Solvent System | Reported Solubility (mg/mL) |
|---|---|---|
| A | PBS (pH 7.4) | 0.12 |
| B | 10% DMSO | 2.5 |
- Mitigation : Use standardized buffers (e.g., FaSSIF for intestinal absorption studies) and report co-solvent concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
